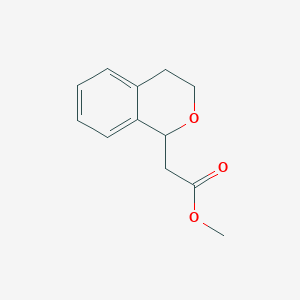

3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It is a derivative of chroman, a type of benzopyran, and is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Analyse Des Réactions Chimiques

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that derivatives of benzopyran compounds exhibit significant anticancer properties. For instance, 3,4-Dihydro-1H-2-benzopyran derivatives have been studied for their ability to inhibit cancer cell proliferation. One study demonstrated that these compounds can act as antagonists to estrogen receptors, suggesting their potential in breast cancer therapy . The mechanism involves binding to the ligand-binding domains (LBDs) of estrogen receptors, which may disrupt the signaling pathways that promote tumor growth.

1.2 Anti-inflammatory Properties

The anti-inflammatory effects of 3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, providing a basis for their use in treating inflammatory diseases . Their ability to modulate inflammatory pathways makes them candidates for further research in chronic inflammatory conditions.

Case Studies and Research Findings

| Study | Findings | Year |

|---|---|---|

| Study on Anticancer Activity | Demonstrated that 3,4-Dihydro-1H-2-benzopyran derivatives can inhibit breast cancer cell proliferation through estrogen receptor antagonism. | 2022 |

| Research on Anti-inflammatory Effects | Found that these compounds reduce levels of COX-2 and pro-inflammatory cytokines in vitro. | 2022 |

| Review on Isocoumarins | Discussed the broader implications of benzopyran derivatives in medicinal chemistry, including their potential as therapeutic agents against various diseases. | 2019 |

Comparaison Avec Des Composés Similaires

List of Similar Compounds

2H-1-benzopyran-1-one

3,4-dihydro-2H-1-benzopyran

Chromone derivatives

Dihydrochroman derivatives

Activité Biologique

3,4-Dihydro-1H-2-benzopyran-1-acetic acid methyl ester (DBA) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of DBA, supported by data tables and relevant case studies.

Overview of this compound

DBA belongs to the benzopyran class of compounds, which are known for their wide range of biological activities. The structural features of DBA contribute to its reactivity and interaction with various biological targets.

Biological Activities

1. Antioxidant Activity

DBA exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and has implications in preventing diseases related to oxidative stress.

2. Anti-inflammatory Effects

Research indicates that DBA has anti-inflammatory effects, potentially through the modulation of inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

3. Antimicrobial Properties

DBA demonstrates antimicrobial activity against various pathogens, including bacteria and fungi. Studies have reported its effectiveness in inhibiting the growth of specific strains, suggesting its potential as a natural antimicrobial agent.

4. Anticancer Potential

Several studies have explored the anticancer properties of DBA. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of signaling pathways associated with cancer progression.

The mechanisms underlying the biological activities of DBA involve multiple pathways:

- Antioxidant Mechanism: DBA scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Pathway: It modulates nuclear factor kappa B (NF-κB) signaling, reducing the expression of inflammatory mediators.

- Antimicrobial Action: The compound disrupts microbial cell membranes and inhibits essential metabolic processes in pathogens.

- Anticancer Mechanism: DBA affects apoptosis-related proteins such as caspases and Bcl-2 family members, leading to programmed cell death in tumor cells.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of DBA, it was found to significantly reduce oxidative stress markers in human cell lines. The results indicated a dose-dependent effect, with higher concentrations leading to increased scavenging activity against both DPPH and ABTS radicals.

Case Study 2: Anti-inflammatory Effects

A preclinical model demonstrated that DBA administration resulted in a marked decrease in paw edema in rats induced by carrageenan. This suggests its potential utility as an anti-inflammatory agent in clinical settings.

Case Study 3: Anticancer Efficacy

In vitro studies on various cancer cell lines showed that DBA inhibited cell growth significantly at micromolar concentrations. The mechanism involved activation of caspase pathways leading to apoptosis, highlighting its potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

methyl 2-(3,4-dihydro-1H-isochromen-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-12(13)8-11-10-5-3-2-4-9(10)6-7-15-11/h2-5,11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYDVIGSFGDZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C2=CC=CC=C2CCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.